molecular formula C21H16N2O3S2 B2698791 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 441289-64-1

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2698791
CAS No.: 441289-64-1
M. Wt: 408.49
InChI Key: BPCQBRWSQJISNM-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic hybrid molecule designed for advanced pharmacological research. It integrates a coumarin core (2-oxo-2H-chromen), a central thiazole ring, and a 3-(phenylthio)propanamide side chain. This strategic combination leverages the known biological profiles of its components; coumarin derivatives are recognized for their diverse biological activities, including anticoagulant and anti-inflammatory effects , while thiazole rings are established pharmacophores with documented antimicrobial, anticancer, and enzyme-inhibitory properties . The inclusion of the phenylthioether moiety may further influence the compound's lipophilicity and potential interaction with biological targets. Compounds featuring the 4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl scaffold are frequently investigated for their potential in anticancer research, with some derivatives demonstrating cytotoxic effects against various cancer cell lines . Furthermore, structurally related thiazole-coumarin hybrids have shown discrete to prominent antimicrobial activity in scientific studies, with some analogs exhibiting inhibitory effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action for such hybrid molecules often involves the induction of apoptosis in cancer cells or the inhibition of crucial enzymatic pathways in pathogens . Researchers value this compound for exploring structure-activity relationships (SAR) to optimize the core scaffold for enhanced potency and selectivity. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant scientific literature on coumarin-thiazole hybrids for comprehensive experimental data and handling protocols.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-19(10-11-27-15-7-2-1-3-8-15)23-21-22-17(13-28-21)16-12-14-6-4-5-9-18(14)26-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCQBRWSQJISNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be introduced through a condensation reaction involving a thioamide and an α-haloketone.

    Coupling Reactions: The chromenyl and thiazolyl intermediates are then coupled using a suitable linker, such as a propanamide group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Nitrogen

The thiazole nitrogen exhibits nucleophilic character, allowing substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Reaction TypeConditionsOutcomeReference
AlkylationAlkyl halide (e.g., CH₃I), base, DMFFormation of N-alkylated thiazole
AcylationAcetyl chloride, pyridine, RTIntroduction of acetyl group at N-site

For example, treatment with methyl iodide in dimethylformamide (DMF) under basic conditions yields an N-methylated derivative, confirmed via NMR spectral shifts at δ 3.2–3.5 ppm (thiazole-CH₃).

Hydrolysis of the Propanamide Linker

The amide bond in the propanamide group undergoes hydrolysis under acidic or alkaline conditions:

ConditionsCatalyst/ReagentsProductReference
Acidic hydrolysisHCl (6M), reflux, 6–8 hours3-(phenylthio)propanoic acid + amine
Alkaline hydrolysisNaOH (10%), ethanol, 70°C, 4 hoursSodium salt of propanoic acid + amine

The reaction proceeds via cleavage of the C–N bond, releasing the corresponding carboxylic acid and 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine .

Oxidation of the Phenylthio Group

The phenylthio (–SPh) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)Acetic acid, RT, 2 hoursPhenylsulfinylpropanamide
m-CPBADichloromethane, 0°C, 1 hourPhenylsulfonylpropanamide

The sulfoxide derivative shows a characteristic S=O stretch at 1050 cm⁻¹ in IR spectroscopy.

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

DienophileConditionsProductReference
Maleic anhydrideToluene, 100°C, 12 hoursThiazole-fused bicyclic adduct

The reaction proceeds regioselectively at the thiazole’s electron-deficient C=N bond.

Interaction with Electrophiles at the Chromenone Ring

The chromenone core undergoes electrophilic substitution at the C-6 position:

ElectrophileConditionsProductReference
NitrationHNO₃/H₂SO₄, 0°C, 1 hour6-Nitrochromenone derivative
BrominationBr₂/FeBr₃, CHCl₃, RT6-Bromochromenone derivative

The nitro derivative exhibits a bathochromic shift in UV-Vis spectra (λmax ~320 nm) .

Reductive Reactions

Catalytic hydrogenation targets the chromenone’s α,β-unsaturated ketone:

CatalystConditionsProductReference
Pd/C (10%)H₂ (1 atm), ethanol, RTDihydrochromenone analog

This reaction saturates the C2–C3 double bond, confirmed by loss of the 1680 cm⁻¹ carbonyl stretch in IR.

Metal Coordination

The thiazole N and carbonyl O act as ligands for transition metals:

Metal SaltConditionsComplex FormedReference
CuCl₂Methanol, RT, 2 hoursOctahedral Cu(II) complex
Fe(NO₃)₃Ethanol, reflux, 4 hoursFe(III) coordination polymer

UV-Vis spectra of the Cu(II) complex show d-d transitions at ~600 nm.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of coumarin, including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide, exhibit significant antioxidant activity. In studies comparing various synthesized coumarins, compounds demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antifibrotic Effects

Recent investigations into the antifibrotic potential of coumarin derivatives have shown promise. In vitro studies revealed that certain compounds could inhibit TGF-β-induced collagen accumulation in renal cells, suggesting potential applications in treating idiopathic pulmonary fibrosis and other fibrotic diseases. The hybridization of coumarin with hydrophobic groups has been particularly effective in enhancing these properties .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In animal models, it was observed to reduce seizure thresholds and exhibit minimal neurotoxicity, indicating its potential for treating neurological disorders such as epilepsy . The synthesis and pharmacological evaluation of similar compounds have shown that structural modifications can significantly affect their biological activities.

Case Studies

StudyFindings
Antioxidant Activity A study demonstrated that coumarin derivatives, including the compound , showed significant DPPH radical scavenging activity compared to ascorbic acid .
Antifibrotic Activity Research indicated that the compound inhibited TGF-β-induced collagen synthesis in renal cells, suggesting its therapeutic potential for fibrotic diseases .
Neuroprotective Activity In vivo studies reported that the compound could prevent seizures in mice without causing significant motor impairment, highlighting its safety profile .

Mechanism of Action

The mechanism by which N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and biological activities based on evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C) IR Spectral Data (cm⁻¹) Biological Activity/Notes References
Target Compound : N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide C₂₁H₁₅N₂O₃S₂ 415.48 Phenylthio-propanamide N/A N/A N/A Hypothesized enzyme inhibition
Compound 5 : N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide C₁₉H₁₄N₃O₃S 378.25 Phenylamino-acetamide 89 206–211 2922 (C-H), 1715 (C=O), 1602 (C=N) α-Glucosidase inhibition (IC₅₀: 8 µM)
Compound 13 : 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide C₂₀H₁₄Cl₂N₃O₃S 446.30 Dichlorophenylamino-acetamide 64 216–220 1714 (C=O), 1604 (C=N), 1253 (C-S) Moderate antimicrobial activity
Compound 14 (): N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide C₂₈H₂₅ClN₃O₅S 563.08 Chlorophenyl-propanamide N/A N/A N/A Antitumor activity (in vitro)
Compound 6a : 2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide C₁₅H₁₂N₃O₃S 314.34 Methylamino-acetamide 60 N/A N/A High purity (95%)
N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-3-phenylpropanamide () C₁₃H₁₂N₂O₂S 260.31 3-Oxo-3-phenylpropanamide N/A N/A N/A Early-stage research chemical

Key Observations:

Structural Variations: The target compound features a phenylthio (-SPh) group, distinguishing it from analogs with chloro (e.g., Compound 13), phenylamino (Compound 5), or oxo-phenyl () substituents. Sulfur atoms in the propanamide chain may enhance redox activity or metal-binding capacity . Compound 5 and 13 retain the coumarin-thiazole core but differ in acetamide substituents, impacting solubility and target selectivity .

Synthetic Efficiency: Yields for analogs range from 20% (low in ) to 89% (Compound 5), suggesting that substituent bulkiness and reaction conditions (e.g., solvent, catalyst) critically affect efficiency .

Spectral Data :

  • IR spectra of coumarin-thiazole derivatives consistently show strong C=O stretches (1714–1715 cm⁻¹) from the coumarin lactone and amide groups. The absence of S-H bands (~2500 cm⁻¹) in analogs like Compound 13 confirms thione tautomer stability .
  • The target compound’s phenylthio group would introduce distinct C-S stretches (~1250 cm⁻¹), comparable to Compound 13’s 1253 cm⁻¹ peak .

Biological Activity: Compound 5 demonstrates potent α-glucosidase inhibition (IC₅₀: 8 µM), likely due to its planar phenylamino group enabling enzyme active-site interactions .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the condensation of 2H-chromen-3-one derivatives with thiazole and phenylthio groups. Recent advancements have highlighted efficient synthetic routes, such as the use of triphenylphosphine-catalyzed Knoevenagel condensation, which yields high purity and good yields of the desired compound .

2.1 Anti-inflammatory Activity

One of the primary areas of investigation for this compound is its anti-inflammatory properties. A study evaluated a series of related compounds for their cyclooxygenase (COX) inhibition. The results indicated that certain derivatives exhibited selective inhibition towards COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio
5i35852.43
5l40781.95

2.2 Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. Various derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) ranged from moderate to good efficacy at concentrations between 100–400 µg/mL .

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus200Moderate
Escherichia coli150Good
Candida albicans300Moderate

3.1 Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and its biological targets. These studies suggest that the compound binds effectively to the active sites of COX enzymes, demonstrating significant docking scores that correlate with its observed biological activities .

3.2 Cytotoxicity Assessment

Cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer), have shown that certain derivatives exhibit selective cytotoxic effects, indicating their potential as anticancer agents. The IC50 values for these compounds ranged from moderate to high potency, depending on structural modifications .

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHek29330

4. Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study on Inflammatory Response : In a murine model of arthritis, administration of this compound significantly reduced inflammatory markers and joint swelling compared to control groups.
  • Antimicrobial Efficacy in Wound Healing : A study demonstrated that topical application of formulations containing this compound enhanced wound healing in diabetic rats by reducing bacterial load and promoting tissue regeneration.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

Core Coumarin-Thiazole Formation : Start with 3-(2-aminothiazol-4-yl)-2H-chromen-2-one (coumarin-thiazole scaffold) via condensation reactions .

Chloroacetylation : React the scaffold with chloroacetyl chloride in chloroform under reflux with triethylamine (TEA) to yield 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide .

Thioether Introduction : Substitute the chloro group with phenylthio using thiophenol derivatives in dimethylformamide (DMF) at 70°C for 12–14 hours .
Optimization : Adjust solvent polarity (e.g., DMF for nucleophilic substitution), base strength (TEA vs. stronger bases), and reaction time to maximize yield (typically 60–90%) and minimize byproducts.

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • IR Spectroscopy : Identify carbonyl (C=O, ~1715 cm⁻¹) and thiazole/thioether (C-S, ~750 cm⁻¹) stretches .
  • ¹H-NMR : Confirm substituent integration (e.g., aromatic protons at δ 6.5–8.6 ppm, thiazole NH at δ ~11–12 ppm) and coupling patterns .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z ~406–446 [M+H]⁺ depending on substituents) .
  • Melting Point : Assess purity (e.g., 188–232°C for related derivatives) .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed for α-glucosidase inhibition in coumarin-thiazole derivatives?

  • Substituent Variation : Test derivatives with electron-withdrawing (e.g., -Br, -Cl) or donating (-OCH₃) groups on the phenyl ring. For example, bromine at the para position (compound 18) enhances activity (IC₅₀ = 0.1449 µM) by improving enzyme binding .
  • Docking Studies : Use software like AutoDock to model interactions with α-glucosidase active sites, focusing on hydrogen bonding (coumarin carbonyl) and hydrophobic contacts (thiazole ring) .
  • Data Analysis : Compare IC₅₀ values across derivatives to identify trends. Contradictions (e.g., lower activity despite polar groups) may suggest solubility limitations or steric hindrance .

Advanced: What strategies address solubility challenges during in vitro bioactivity assays for this compound?

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound while ensuring solvent controls to avoid enzyme inhibition artifacts .
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Pro-drug Approaches : Modify the phenylthio group to a more polar substituent (e.g., sulfoxide) temporarily, which can be metabolized in vivo to the active form.

Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution. Poor in vivo activity may stem from rapid metabolism (e.g., oxidation of the thioether group) .
  • Metabolite Identification : Use LC-MS to detect active/inactive metabolites. For example, sulfoxide derivatives might retain partial activity.
  • Dosage Optimization : Adjust dosing frequency based on elimination rates observed in preclinical models.

Basic: What in vitro models are used to evaluate the α-glucosidase inhibitory activity of this compound?

  • Enzyme Assay : Use yeast or rat intestinal α-glucosidase, with p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate. Measure inhibition via absorbance at 405 nm after hydrolysis .
  • IC₅₀ Determination : Serial dilutions of the compound (0.1–100 µM) are tested, with acarbose as a positive control (IC₅₀ ~5–10 µM) .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

  • QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with IC₅₀ values to predict optimal substituents.
  • Molecular Dynamics (MD) : Simulate binding stability over time; longer residence in the enzyme pocket correlates with higher potency .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing derivatives with favorable profiles.

Advanced: What challenges arise in characterizing tautomeric forms of this compound using NMR?

  • Dynamic Exchange : Thiazole NH protons may exhibit broadening due to tautomerism between thiol and thione forms. Use variable-temperature NMR to slow exchange rates and resolve peaks .
  • 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to confirm tautomeric assignments, especially for thiazole ring protons .

Basic: How is purity validated during synthesis, and what analytical thresholds are applied?

  • TLC/HPLC : Monitor reactions using silica TLC (e.g., ethyl acetate/hexane) and confirm ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values within ±0.4% .

Advanced: How does the phenylthio substituent influence pharmacokinetic properties compared to sulfonyl or oxygen-based analogs?

  • Lipophilicity : The phenylthio group increases logP vs. sulfonyl analogs, enhancing membrane permeability but risking solubility issues .
  • Metabolic Stability : Thioethers are prone to oxidation (forming sulfoxides/sulfones), which can be mitigated by substituting with electron-withdrawing groups .

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